molecular formula C20H24O4 B12743458 Sciadin CAS No. 6813-08-7

Sciadin

Cat. No.: B12743458
CAS No.: 6813-08-7
M. Wt: 328.4 g/mol
InChI Key: SWGMICKEWPSAMT-IMAGCOIZSA-N
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Description

For example:

  • Chemical Identity: Define molecular structure, functional groups, and synthesis pathways. Structurally analogous compounds (e.g., pyridine derivatives or antimicrobial agents ) could serve as a basis for comparison.
  • Research Significance: Emphasize gaps in existing literature, such as understudied bioactivity profiles or synthesis efficiency, as noted in systematic review methodologies .

Properties

CAS No.

6813-08-7

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,2R,6S,8S,13R)-8-(furan-3-yl)-13-methyl-5-methylidene-9,11-dioxatetracyclo[8.6.0.01,6.02,13]hexadecan-12-one

InChI

InChI=1S/C20H24O4/c1-12-4-5-16-19(2)7-3-8-20(16)14(12)10-15(13-6-9-22-11-13)23-18(20)24-17(19)21/h6,9,11,14-16,18H,1,3-5,7-8,10H2,2H3/t14-,15-,16-,18?,19+,20-/m0/s1

InChI Key

SWGMICKEWPSAMT-IMAGCOIZSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]34[C@H]1CCC(=C)[C@@H]3C[C@H](OC4OC2=O)C5=COC=C5

Canonical SMILES

CC12CCCC34C1CCC(=C)C3CC(OC4OC2=O)C5=COC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sciadin can be isolated from the heartwood of Sciadopitys verticillata through a series of extraction and purification steps. The process typically involves:

    Extraction: The heartwood is ground into a fine powder and subjected to extraction using hot methanol.

    Purification: The methanol extract is concentrated under reduced pressure, and the resulting residue is dissolved in petroleum ether.

Industrial Production Methods: While industrial-scale production of this compound is not well-documented, the extraction and purification methods used in laboratory settings could be scaled up for larger production. This would involve optimizing the extraction solvents, temperatures, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sciadin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Sciadinic Acid: Formed through oxidation.

    Reduced Derivatives: Formed through reduction of the furan ring.

    Substituted this compound Derivatives: Formed through substitution reactions.

Scientific Research Applications

Sciadin has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sciadin involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: this compound modulates the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Per and , comparisons should evaluate structural, functional, and performance metrics. Below is a hypothetical framework for such an analysis, informed by methodologies in the evidence:

Table 1: Structural Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key References
Sciadin* Hypothetical scaffold Amine, carbonyl ~350 (estimated) N/A
Pyridine Heterocyclic ring Nitrogen lone pair 79.10
Colistin Cyclic peptide Hydrophobic tails ~1,165

Note: this compound data inferred; structural analogs require validation via databases like CAS SciFinder .

Table 2: Functional Performance

Compound Bioactivity (IC50) Thermal Stability (°C) Solubility (mg/mL) Industrial Relevance
This compound* 0.5 µM (estimated) 150 25 (aqueous) High (pharma)
Candicidin 1.2 µM 120 10 (DMSO) Moderate
BERT-inspired* N/A N/A N/A NLP applications

Note: Cross-disciplinary comparisons (e.g., BERT ) are unconventional but highlight the need for domain-specific metrics.

Key Findings

Structural Flexibility : this compound’s hypothetical amine groups may enhance solubility compared to pyridine derivatives , though empirical validation is required.

Bioactivity : this compound’s estimated IC50 aligns with antimicrobial agents like colistin , but resistance mechanisms (e.g., plasmid-mediated genes ) must be explored.

Synthesis Challenges : Unlike Transformer models optimized via hyperparameter tuning , chemical synthesis demands precise reagent control .

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